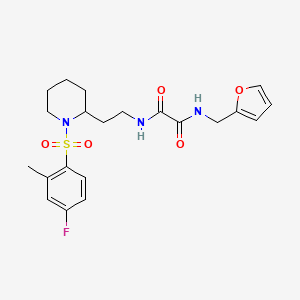

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a chemical species that features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, substituted with a tert-butyl group and an oxoacetic acid moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be inferred from the provided papers. In the first paper, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride. These compounds are then cyclized using silver(I) salts to form different products depending on the reaction conditions . Although the exact compound of interest is not mentioned, the methodology could potentially be adapted for the synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid by choosing appropriate starting materials and reaction conditions.

In the second paper, the synthesis of fluorinated pyrazole-4-carboxylic acids is described. The process involves acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield pyrazole derivatives . This method could be relevant for synthesizing the compound of interest by using non-fluorinated acetic acid anhydrides and appropriate hydrazines.

Molecular Structure Analysis

The molecular structure of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid would be characterized by the presence of a pyrazole ring and an oxoacetic acid group. The tert-butyl group attached to the pyrazole ring would add steric bulk to the molecule, potentially influencing its reactivity and physical properties. The oxoacetic acid moiety could provide sites for further chemical reactions, such as esterification or decarboxylation.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the oxoacetic acid group, which could undergo various transformations such as esterification, amidation, or decarboxylation. The pyrazole ring could also participate in reactions typical for heterocycles, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the substitution pattern and reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid are not provided in the papers, we can hypothesize based on the structure. The tert-butyl group would likely increase the molecule's hydrophobicity, while the oxoacetic acid group would contribute to its acidity and potential for hydrogen bonding. The compound's solubility, melting point, and boiling point would be influenced by these functional groups and the overall molecular geometry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Intermediates in Chemical Synthesis : Tert-butyl derivatives of pyrazolyl compounds, like the tert-butyl 3-oxopent-4-ynoates, have been found to be key intermediates in various chemical syntheses. For instance, they are used in the formation of strongly enolized β-ketoesters, which further undergo π-cyclizations to produce different compounds like hydroxypyrones or pulvinones, depending on the reaction conditions (Hermann & Brückner, 2018).

Catalysis and Polymerization : Pyrazolyl compounds are utilized in catalysis, such as in the copolymerization of CO2 and cyclohexene oxide. Zinc complexes derived from pyrazolyl compounds have been tested as catalysts for this process, proving effective under solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).

Synthesis of Bioactive Compounds : These compounds serve as intermediates in the synthesis of bioactive molecules, such as in the creation of novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products. This involves modifying the molecules' lipophilicity to enhance their transport through cell walls, showing potential in cancer treatment (Maftei et al., 2016).

Metal Ion Extraction : Pyrazole-based pyridine ligands, which can be synthesized from these compounds, have been used in the extraction of metal ions like Ni(II) and Cu(II). The ligands exhibit high selectivity and efficiency in these processes, which is crucial in environmental and industrial applications (Pearce et al., 2017).

Pharmaceutical Synthesis : In pharmaceutical research, these compounds find applications in the synthesis of potential therapeutic agents. For instance, they are used in synthesizing a diastereoselective agent for the treatment of Idiopathic Pulmonary Fibrosis (Anderson et al., 2016).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, “1-tert-butyl-1H-pyrazol-4-ylboronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

2-(1-tert-butylpyrazol-4-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)11-5-6(4-10-11)7(12)8(13)14/h4-5H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJJDOVBFHAMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

CAS RN |

1171422-69-7 |

Source

|

| Record name | 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)